molecular formula C12H7BrClN3O B6090505 4-bromo-2-(6-chloro-1H-imidazo[4,5-b]pyridin-2-yl)phenol

4-bromo-2-(6-chloro-1H-imidazo[4,5-b]pyridin-2-yl)phenol

Cat. No.: B6090505
M. Wt: 324.56 g/mol
InChI Key: TVWHNTIQUFAXKP-UHFFFAOYSA-N
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Description

4-bromo-2-(6-chloro-1H-imidazo[4,5-b]pyridin-2-yl)phenol is a complex organic compound that features a bromine atom, a chlorine atom, and an imidazo[4,5-b]pyridine moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-(6-chloro-1H-imidazo[4,5-b]pyridin-2-yl)phenol typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of industrial-grade reagents and solvents, along with stringent quality control measures, is essential to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

4-bromo-2-(6-chloro-1H-imidazo[4,5-b]pyridin-2-yl)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions can vary widely but often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a quinone derivative, while reduction could produce a hydroxy derivative. Substitution reactions could introduce various functional groups, such as alkyl, aryl, or halogen substituents .

Scientific Research Applications

4-bromo-2-(6-chloro-1H-imidazo[4,5-b]pyridin-2-yl)phenol has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated as a potential therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-bromo-2-(6-chloro-1H-imidazo[4,5-b]pyridin-2-yl)phenol involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • 6-bromo-2-methyl-1H-imidazo[4,5-b]pyridine
  • 2-(6-chloro-1H-imidazo[4,5-b]pyridin-2-yl)phenol
  • 4-bromo-2-(1H-imidazo[4,5-b]pyridin-2-yl)phenol

Uniqueness

4-bromo-2-(6-chloro-1H-imidazo[4,5-b]pyridin-2-yl)phenol is unique due to the specific combination of bromine and chlorine substituents on the imidazo[4,5-b]pyridine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

4-bromo-2-(6-chloro-1H-imidazo[4,5-b]pyridin-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrClN3O/c13-6-1-2-10(18)8(3-6)11-16-9-4-7(14)5-15-12(9)17-11/h1-5,18H,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVWHNTIQUFAXKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C2=NC3=C(N2)C=C(C=N3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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